

# Safety Events from the Phase I Clinical Trial

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## Compound Focus: TAS0728

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The first-in-human Phase I study of **TAS0728** (NCT03410927) was **terminated** after dose-escalation revealed an unfavorable risk-benefit profile. The key safety events are summarized below [1] [2]:

Dose Level	Enrolled Patients	Dose-Limiting Toxicities (DLTs)	Other Significant Adverse Events	Study Outcome
200 mg BID	Not specified	2 patients with <b>Grade 3 diarrhea</b> (lasting >48 hours, not responsive to aggressive antidiarrheal treatment) [1]	Not specified	Dose de-escalation [1]
150 mg BID	Not specified	1 patient with <b>Grade 3 diarrhea</b> [1]	1 patient with <b>fatal cardiac arrest</b> after 1 cycle (21 days); causal relationship to TAS0728 could not be excluded [1]	<b>Study terminated;</b> Maximum Tolerated Dose (MTD) was <b>not determined</b> [1] [2]

## Frequently Asked Questions (FAQs)

**Q1: What is the current clinical status of TAS0728?** The Phase I clinical trial (NCT03410927) for **TAS0728** has been **terminated** [1] [3] [2]. The decision was made during the dose-escalation phase because

the observed toxicities, including severe diarrhea and a fatal cardiac event, resulted in an unacceptable risk-benefit ratio [1].

**Q2: What were the specific dose-limiting toxicities observed?** The primary dose-limiting toxicity was **Grade 3 diarrhea**, which was defined as lasting for more than 48 hours and not responding to intensive antidiarrheal medication [1]. This occurred at both the 200 mg and 150 mg BID dose levels.

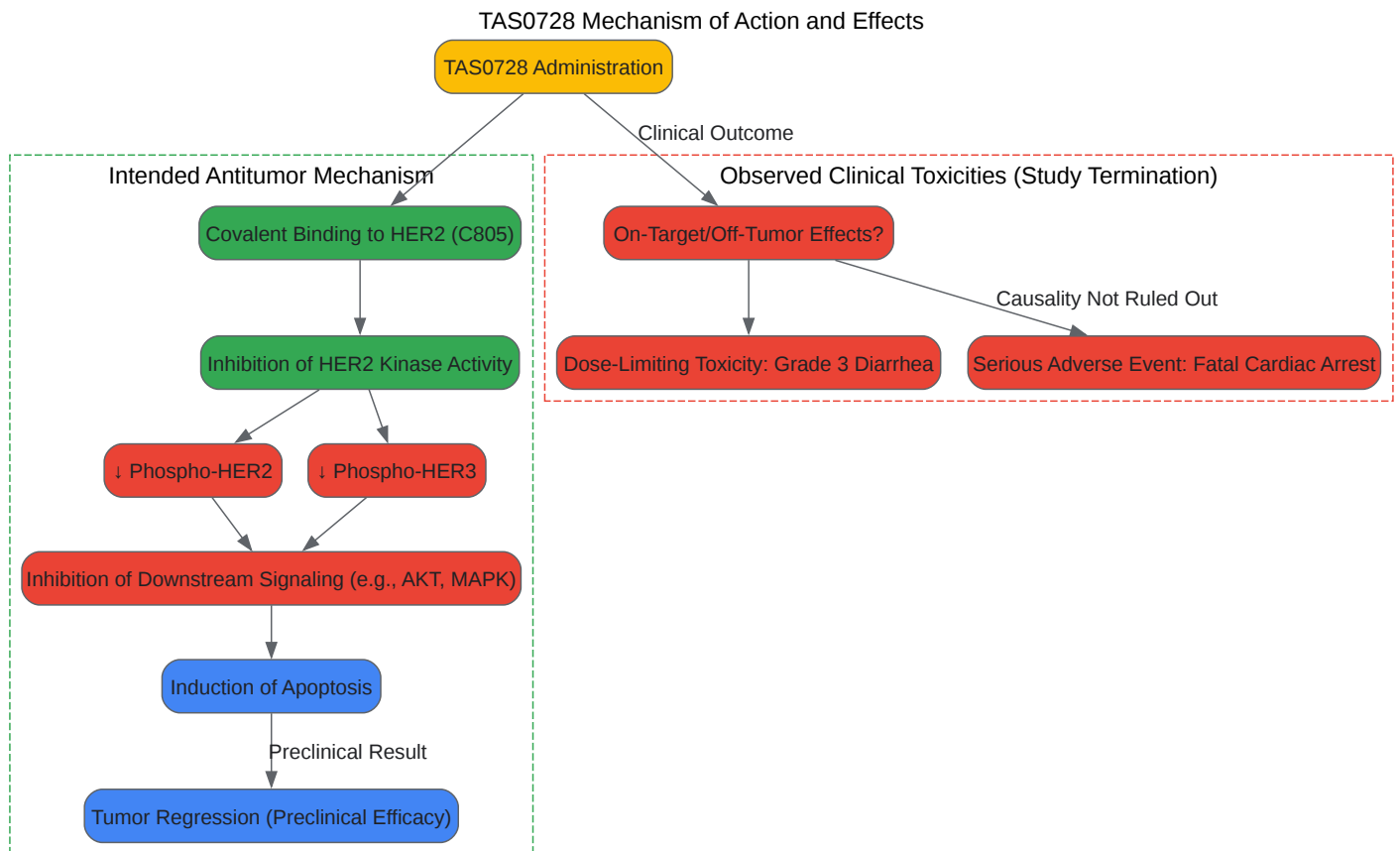
**Q3: Were there any fatal adverse events?** Yes, one patient receiving 150 mg BID experienced a **fatal cardiac arrest** after 21 days of treatment. The study investigators noted that while the exact cause was unclear, they could not rule out a causal relationship with **TAS0728** due to the timing of the event [1].

## Scientific Context and Preclinical Profile

Understanding **TAS0728**'s mechanism of action provides context for the observed clinical toxicities.

- **Mechanism of Action:** **TAS0728** is an oral, covalent-binding, and irreversible inhibitor that selectively targets HER2 (Human Epidermal Growth Factor Receptor 2) [1] [4] [5]. It was designed to have high specificity for HER2 over wild-type EGFR, which was preclinically expected to avoid the severe skin rash and gastrointestinal toxicities commonly associated with EGFR inhibition [1] [5].
- **Preclinical Efficacy:** In preclinical models, **TAS0728** demonstrated robust antitumor activity in HER2-driven cancers, including models resistant to other HER2-targeted therapies like trastuzumab [1] [5].

The following diagram illustrates the intended mechanism of action of **TAS0728** and the downstream effects that lead to its efficacy and toxicity.



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## Experimental Considerations for Researchers

For researchers investigating compounds with a similar profile, the clinical findings suggest critical areas for monitoring:

- **Rigorous Cardiac Monitoring:** Implement intensive and continuous cardiac function assessments in preclinical and clinical studies. The unexplained fatal cardiac arrest in the trial highlights a potentially serious, unforeseen risk [1].
- **Proactive Diarrhea Management:** Despite **TAS0728**'s selectivity over EGFR, severe diarrhea was still a DLT. Have aggressive and pre-emptive management protocols ready for gastrointestinal toxicities in clinical trials [1].
- **Thorough Risk-Benefit Evaluation:** The termination of **TAS0728** underscores the importance of continuous safety evaluation. Development should be halted if the risk-benefit profile becomes unfavorable, even if preclinical data is promising [1] [2].

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## References

1. A first-in-human phase I study of TAS0728, an oral covalent ... [link.springer.com]
2. A first-in-human phase I study of TAS0728, an oral ... - PubMed [pubmed.ncbi.nlm.nih.gov]
3. A Study of TAS0728 in Patients With Solid Tumors With HER2 ... [ctv.veeva.com]
4. TAS0728 | HER2 inhibitor | Mechanism | Concentration [selleckchem.com]
5. TAS0728, A Covalent-binding, HER2-selective Kinase ... [medchemexpress.com]

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